![molecular formula C16H17FN6 B4710241 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4710241.png)
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core fused with a piperazine ring substituted with a fluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with substituted pyridazines. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often under reflux conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities
Biology: It has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a useful tool in biochemical studies
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. .
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors, thereby affecting cellular signaling pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole core and exhibit comparable biological activities, including kinase inhibition and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds also possess a triazole ring fused with another heterocycle, and they have been studied for their diverse pharmacological activities.
Bivalent Triazolopyridazine Based Inhibitors: These compounds are designed to target specific proteins and have shown potential in the treatment of various diseases.
Uniqueness
6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique combination of a triazolopyridazine core with a fluorophenyl-substituted piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6/c1-12-18-19-15-6-7-16(20-23(12)15)22-10-8-21(9-11-22)14-4-2-13(17)3-5-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKWQMDDZRRSHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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